VH03-linker

Vue d'ensemble

Description

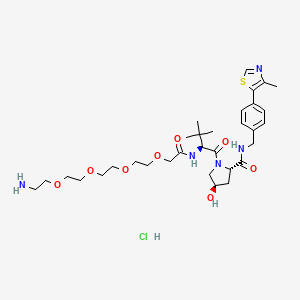

VH03-linker is a precursor of VHL ligand for Proteolysis Targeting Chimeras (PROTACs) . It’s a heterobifunctional compound that includes an E3 ligase-binding ligand and a protein-targeting ligand connected by a linker .

Synthesis Analysis

The synthesis of VH03-linker involves the assembly of VHL-recruiting PROTACs . The process includes the structure-based design of VHL ligands and their application as inhibitors . The synthesis strategies employed in the assembly of VHL-recruiting PROTACs cover a range of fundamental chemistries used to incorporate linkers of varying length, composition, and functionality .

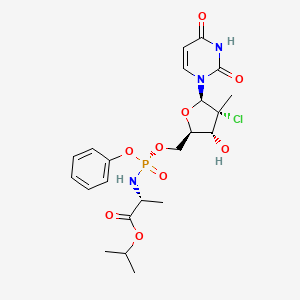

Molecular Structure Analysis

The chemical formula of VH03-linker is C32H50ClN5O8S . It’s a part of the PROTACs, which are catalytic heterobifunctional molecules . These compounds include an E3 ligase-binding ligand and a protein-targeting ligand connected by a linker .

Chemical Reactions Analysis

The chemical reactions involving VH03-linker are related to its role in PROTACs. These compounds can selectively degrade a protein of interest by recruiting a ubiquitin E3 ligase to the target, leading to its ubiquitylation and degradation by the proteasome .

Physical And Chemical Properties Analysis

The molecular weight of VH03-linker is 700.290 . Given their high molecular weight and the presence of multiple hydrogen bond donors and acceptors, PROTACs are expected to have low membrane permeability .

Applications De Recherche Scientifique

Preparation of VHH-based Immunosorbents

The VH03-linker has been used in the preparation of VHH-based immunosorbents. This application is particularly useful for the removal of toxic substances from plasma . The linker is inserted between the VHH and the gel attachment site to avoid steric hindrance for paratope access .

Development of PROTACs

The compound is commonly used as a precursor to a PROTAC (Proteolysis-Targeting Chimera) that hijacks VHL (von Hippel-Lindau) as the E3 ubiquitin ligase component . This application is crucial in the field of targeted protein degradation .

Protein Ligand Conjugation

The VH03-linker is supplied with a primary amine functional handle at a position known not to significantly affect binding to VHL, making it ready for conjugation to a linker/target protein ligand .

Pharmacokinetic Studies

The compound can be used in pharmacokinetic studies. For instance, a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of baricitinib and methotrexate in rat plasma .

Protein Degrader Building

The compound is used as a protein degrader building block. It enables the synthesis of molecules for targeted protein degradation .

Research and Development in PROTAC Technology

The compound incorporates an E3 ligase ligand plus a short alkyl linker ready for conjugation to a target protein ligand. This makes it a part of a range of functionalized tool molecules for PROTAC R&D .

Mécanisme D'action

Target of Action

The primary target of the VH03-linker, also known as (S,R,S)-AHPC-PEG4-NH2 (hydrochloride), is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

The VH03-linker interacts with its target, the VHL protein, by binding to it . This binding recruits the VHL protein, enabling it to be used in the process of targeted protein degradation . This process is part of the Proteolysis-Targeting Chimera (PROTAC) technology, which uses bifunctional molecules to degrade specific proteins within cells .

Biochemical Pathways

The VH03-linker affects the ubiquitin-proteasome pathway, a crucial biochemical pathway responsible for protein degradation within cells . By recruiting the VHL protein, the VH03-linker enables the targeted degradation of specific proteins, altering the protein composition within cells and potentially affecting various downstream cellular processes .

Pharmacokinetics

The design of such linkers often aims to optimize these properties to ensure effective delivery of the linker to its target, the vhl protein, within cells .

Result of Action

The result of the VH03-linker’s action is the targeted degradation of specific proteins within cells . This can lead to alterations in cellular processes and functions, depending on the specific proteins that are targeted for degradation .

Action Environment

The action of the VH03-linker, like that of many other biochemical compounds, can be influenced by various environmental factors. These can include the pH and temperature of the cellular environment, the presence of other interacting molecules, and the specific cell type in which the VH03-linker is acting

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKHBFIXTCSMKP-DDLJGEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50ClN5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2064292-52-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2064292-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

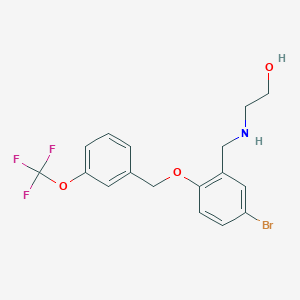

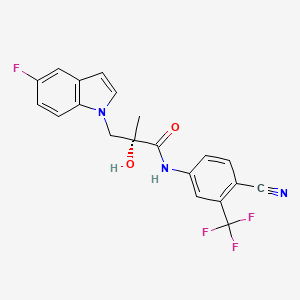

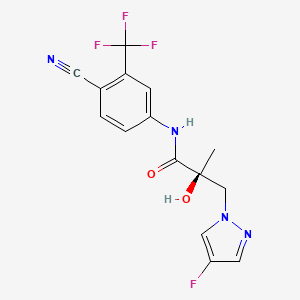

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)

![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)

![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)

![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)